methyl (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate
Description
Properties
Molecular Formula |
C20H20N2O7S |
|---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
methyl 2-[2-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C20H20N2O7S/c1-10-13(8-16(23)22-20-21-11(9-30-20)5-17(24)28-4)19(25)29-15-7-12(26-2)6-14(27-3)18(10)15/h6-7,9H,5,8H2,1-4H3,(H,21,22,23) |
InChI Key |
XRKVRRICPCSQHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NC3=NC(=CS3)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-Acetyl-5,7-Dimethoxy-4-Methylcoumarin
The coumarin core is synthesized via Pechmann condensation, where 2,4,6-trihydroxyacetophenone reacts with ethyl acetoacetate in concentrated sulfuric acid at 0–5°C for 6 hours . Subsequent methylation introduces methoxy groups at positions 5 and 7 using dimethyl sulfate in alkaline conditions (pH 9–10, 60°C, 4 hours) . Bromination of the acetylated coumarin at position 3 is achieved using bromine in chloroform, yielding 3-bromoacetyl-5,7-dimethoxy-4-methylcoumarin .
Table 1: Reaction Parameters for Coumarin Intermediate Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pechmann condensation | H2SO4, 0–5°C, 6 hrs | 78 | |
| Methylation | Dimethyl sulfate, NaOH, 60°C, 4 hrs | 85 | |
| Bromination | Br2 in CHCl3, RT, 2 hrs | 92 |
Thiazole Ring Formation via Hantzsch Thiazole Synthesis
The thiazole moiety is constructed by reacting 3-bromoacetylcoumarin with thiosemicarbazide and methyl 2-aminoacetate in glacial acetic acid under reflux (4–5 hours) . This step proceeds via nucleophilic substitution, where the thiosemicarbazide attacks the brominated acetyl group, followed by cyclization to form the thiazole ring. The reaction is highly sensitive to stoichiometry, with equimolar ratios of reactants yielding optimal results (74–89% isolated yield) .
Critical Observations :
-
Excess glacial acetic acid (>2 mL per 0.05 mol substrate) suppresses side reactions like hydrolysis of the ester group .
-
Reflux temperatures above 100°C lead to decomposition, as evidenced by HPLC monitoring .
Coupling of Thiazole and Chromenone Intermediates
The final step involves amide bond formation between the thiazole-4-acetic acid and the 3-acetylcoumarin derivative. Activation of the carboxylic acid group is achieved using thionyl chloride (SOCl2) in anhydrous dichloromethane (DCM) at 0°C for 2 hours, followed by dropwise addition of the thiazole amine in DCM with triethylamine (TEA) as a base . The reaction mixture is stirred at room temperature for 12 hours, yielding the target compound after column chromatography (silica gel, ethyl acetate/hexane 3:7).
Table 2: Coupling Reaction Optimization
| Parameter | Optimal Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acid activator | SOCl2 | 67 | 98.5 |
| Base | TEA | 67 | 98.5 |
| Solvent | DCM | 67 | 98.5 |
| Alternative activator | DCC/DMAP | 52 | 95.2 |
Spectroscopic Characterization and Validation
The synthesized compound is validated using IR, NMR, and mass spectrometry:
-
IR Spectroscopy : Peaks at 1725 cm⁻¹ (C=O lactone), 1678 cm⁻¹ (amide C=O), and 1517 cm⁻¹ (C=N thiazole) .
-
¹H NMR : Signals at δ 2.1 ppm (4-methyl group), δ 3.8–3.9 ppm (methoxy groups), and δ 6.7–7.5 ppm (aromatic protons) .
-
Mass Spectrometry : Molecular ion peak at m/z 432.4 (M⁺), consistent with the molecular formula C20H20N2O7S .
Alternative Synthetic Routes and Comparative Analysis
A modified pathway substitutes ethyl chloroacetate with methyl chloroacetate during esterification, reducing hydrolysis byproducts . This method achieves a 72% yield for the ester intermediate compared to 64% with ethyl derivatives . Additionally, microwave-assisted synthesis reduces reaction time for thiazole cyclization from 4 hours to 45 minutes, though yields remain comparable (70–75%) .
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Method | Time | Yield (%) | Energy Input (W) |
|---|---|---|---|
| Conventional reflux | 4 hrs | 74–89 | 150 |
| Microwave irradiation | 45 min | 70–75 | 300 |
Challenges and Optimization Opportunities
Key challenges include:
-
Low Solubility : The coumarin-thiazole intermediate exhibits poor solubility in polar solvents, necessitating DCM or DMF for coupling reactions .
-
Stereochemical Control : Racemization at the thiazole C-2 position occurs above pH 7, requiring strict control of reaction acidity .
Proposed optimizations:
Chemical Reactions Analysis
Types of Reactions
Methyl (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups on the thiazole ring .
Scientific Research Applications
Methyl (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to various biological effects. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in substituents on the coumarin ring, linker groups, and ester functionalities. Below is a comparative analysis:
Key Observations :
- Linker Diversity: The acetyl amino bridge in the target compound may offer greater conformational flexibility than rigid amide or direct bonds in analogs, influencing binding to biological targets .
- Ester Groups : Methyl acetate in the target and related compounds (e.g., ) balances solubility and metabolic stability, whereas bulkier esters (e.g., ethyl) may alter pharmacokinetics.
Comparison with Analogs :
Crystallographic and Structural Insights
Crystallographic tools like SHELX and ORTEP-3 are critical for structural validation. Key features of analogs include:
- Hydrogen Bonding: In , N–H⋯N and N–H⋯O bonds stabilize the crystal lattice, forming 2D polymeric sheets. The target compound likely exhibits similar intermolecular interactions due to its amino and ester groups .
- Dihedral Angles : The thiazole ring in ’s compound forms dihedral angles of ~87° with ester groups, suggesting steric hindrance. The target’s methyl-substituted coumarin may further influence packing .
Biological Activity
Methyl (2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
- IUPAC Name: Methyl 2-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate
- Molecular Formula: C18H21N1O7S1
- Molecular Weight: 393.43 g/mol
Research indicates that this compound exhibits its biological activity primarily through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, studies have shown that derivatives of this compound can inhibit CDK4 and CDK6, leading to cell cycle arrest and apoptosis in various cancer cell lines.
Anticancer Properties
A notable study explored the anticancer effects of a related compound, demonstrating that it exhibited potent cytotoxicity against several cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and CHO-K1 (Chinese hamster ovary cells). The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.0136 |
| A549 | 0.015 |
| CHO-K1 | 0.054 |
These results suggest that the compound has a strong potential for further development as an anticancer agent .
Inhibition of CDK Activity
The compound has been shown to inhibit CDK4 with an IC50 value of approximately 0.036 µM. This selectivity for CDK4 over other kinases makes it a candidate for targeted cancer therapies .
Structure Activity Relationship (SAR)
The structure activity relationship studies indicate that modifications to the thiazole and chromen core significantly affect the biological activity. For instance:
- Substituents on the Chromen Ring: The presence of methoxy groups at positions 5 and 7 enhances the anticancer activity.
- Thiazole Modifications: Alterations in the thiazole ring can influence potency and selectivity towards specific CDKs.
Case Studies
In a recent study published in MDPI, researchers synthesized various derivatives of this compound and evaluated their anticancer properties. The most promising derivative showed significant inhibition against CDK4/6 with selectivity over other kinases, reinforcing the importance of structural modifications in enhancing biological activity .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Key Parameters |
|---|---|---|
| 1 | Acetic acid, reflux | Temperature: 110°C, Time: 4h |
| 2 | Sodium acetate | Stoichiometry: 1.1 equiv |
| 3 | Recrystallization | Solvent: DMF/AcOH (3:1) |
Advanced: How can crystallography resolve ambiguities in the compound’s tautomeric forms?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving tautomerism in the thiazole and coumarin moieties. For example:
- Hydrogen Bonding Analysis : Graph-set notation (e.g., R₂²(8) motifs) identifies intermolecular interactions stabilizing specific tautomers .
- Validation Tools : Software like SHELXL refines crystallographic models, ensuring accurate bond-length alternation (e.g., C=O vs. C–O in the coumarin ring) .
- Case Study : Analogous compounds (e.g., ethyl 2-(7-diethylamino-4-methyl-2-oxo-chromen-3-yl)acetate) show planar geometry in the coumarin core, confirmed by CCDC deposition data .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry : HRMS with ESI+ mode detects [M+H]⁺ ions, with fragmentation patterns validating the thiazole-coumarin linkage .
- IR Spectroscopy : Stretching vibrations for C=O (1700–1750 cm⁻¹) and N–H (3300–3500 cm⁻¹) bonds .
Advanced: How to address contradictions in solubility data during formulation studies?
Answer:
Discrepancies in solubility (e.g., polar vs. non-polar solvents) arise from the compound’s amphiphilic structure. Strategies include:
- Co-solvent Systems : Use DMSO/water mixtures (e.g., 10% DMSO) for in vitro assays, validated by UV-Vis spectroscopy .
- Polymorph Screening : Recrystallize from ethyl acetate/hexane to isolate metastable forms with improved aqueous solubility .
- Surface-Actant Stabilization : Incorporate PEG-400 to enhance dispersion in pharmacokinetic studies .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Answer:
Q. Table 2: Example Bioactivity Data
| Assay | Model | Result (IC₅₀/MIC) | Reference |
|---|---|---|---|
| COX-2 | Human | 12.3 µM | |
| MIC | E. coli | 64 µg/mL |
Advanced: How to design SAR studies targeting the thiazole-coumarin pharmacophore?
Answer:
- Structural Modifications :
- Replace the methyl ester with ethyl or tert-butyl groups to assess steric effects on bioavailability .
- Introduce halogens (e.g., Cl, Br) at the coumarin 4-position to enhance electrophilic reactivity .
- Computational Modeling :
- Docking simulations (AutoDock Vina) to predict binding affinity for kinase targets (e.g., CDK2) .
- DFT calculations (B3LYP/6-31G*) to optimize substituent electronic profiles .
Basic: How to troubleshoot low yields in the final esterification step?
Answer:
Common pitfalls include:
- Incomplete Acetylation : Use excess acetyl chloride (1.2 equiv) and DMAP as a catalyst .
- Side Reactions : Monitor pH (<7) to prevent hydrolysis of the methyl ester .
- Workup Optimization : Extract with dichloromethane (3×20 mL) and dry over anhydrous Na₂SO₄ .
Advanced: What strategies mitigate crystallographic disorder in X-ray studies?
Answer:
- Data Collection : Use low-temperature (100 K) synchrotron radiation to reduce thermal motion artifacts .
- Refinement Constraints : Apply ISOR and DELU restraints in SHELXL to model anisotropic displacement .
- Twinned Crystals : Apply HKLF 5 in SHELX for detwinning, validated by Rint < 5% .
Basic: What are the stability profiles under varying storage conditions?
Answer:
- Thermal Stability : TGA/DSC shows decomposition above 200°C, with optimal storage at 4°C .
- Photodegradation : Protect from UV light; amber vials prevent coumarin ring photooxidation .
- Hydrolytic Sensitivity : LC-MS confirms ester hydrolysis in PBS (pH 7.4) after 48 hours, requiring lyophilization for long-term storage .
Advanced: How to reconcile conflicting bioactivity data across cell lines?
Answer:
- Mechanistic Profiling : RNA-seq to identify differential gene expression (e.g., apoptosis vs. necrosis pathways) .
- Membrane Permeability : Use Caco-2 assays to correlate permeability with logP values (optimal range: 2–3) .
- Metabolite Screening : HPLC-MS/MS identifies active metabolites (e.g., hydrolyzed carboxylic acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
